3-Phenyl-2-(2-phenylacetamido)propanoic acid

Sickle cell disease Antisickling agent Hemoglobin solubility

3-Phenyl-2-(2-phenylacetamido)propanoic acid (CAS 54582-05-7), synonymously N-phenylacetyl-DL-phenylalanine, is a synthetic N-acyl amino acid derivative containing a phenylacetyl protecting group and a free carboxylic acid. It belongs to the class of biaromatic agents with demonstrated potential as antisickling therapeutics and functions as a substrate for enantioselective amidases pertinent to chiral amino acid manufacturing.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 54582-05-7
Cat. No. B12951100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2-(2-phenylacetamido)propanoic acid
CAS54582-05-7
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2
InChIInChI=1S/C17H17NO3/c19-16(12-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)
InChIKeyLIIPHJDKZNTNII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-2-(2-phenylacetamido)propanoic Acid (CAS 54582-05-7): A Biaromatic Amino Acid Derivative for Sickle Cell & Chiral Chemistry Research


3-Phenyl-2-(2-phenylacetamido)propanoic acid (CAS 54582-05-7), synonymously N-phenylacetyl-DL-phenylalanine, is a synthetic N-acyl amino acid derivative containing a phenylacetyl protecting group and a free carboxylic acid. It belongs to the class of biaromatic agents with demonstrated potential as antisickling therapeutics [1] and functions as a substrate for enantioselective amidases pertinent to chiral amino acid manufacturing [2].

Why Generic Substitution Fails for 3-Phenyl-2-(2-phenylacetamido)propanoic Acid


Although structurally related to simpler N-acetyl phenylalanine analogs (e.g., Ac-Phe-OH), 3-phenyl-2-(2-phenylacetamido)propanoic acid incorporates an aromatic phenylacetyl substituent that enhances hydrophobic interactions with deoxyhemoglobin S, a feature absent in N-acetyl derivatives [1]. Moreover, the DL-racemic form is advantageous for enantioselective enzymatic resolution studies, where enantiopure forms would preclude the evaluation of kinetic resolution parameters [2]. Consequently, substituting with N-acetyl-L-phenylalanine or other N-acyl phenylalanine derivatives cannot replicate the antisickling activity or serve as an equivalent substrate in amidase-catalyzed resolutions.

Quantitative Performance Evidence for 3-Phenyl-2-(2-phenylacetamido)propanoic Acid vs. Key Analogs


Superior Enhancement of Deoxyhemoglobin S Solubility vs. L-Phenylalanine

N-Phenylacetyl-L-phenylalanine (PAP, the active enantiomer within the racemic mixture) enhances deoxy-Hb S solubility to a CS/COS ratio of 1.21 at 20 mM, exceeding the 1.06 ratio achieved by L-phenylalanine alone [1].

Sickle cell disease Antisickling agent Hemoglobin solubility

Enhanced Intracellular Accumulation in Erythrocytes vs. PAPA

After 2-h exposure, PAP achieved an intra-/extracellular concentration ratio of 2.2, significantly outperforming L-phenylalanyl-3-aminopyridine (PAPA), which reached only 1.5 [1].

Drug delivery Erythrocyte uptake Intracellular concentration

Improved Sickle Erythrocyte Filterability vs. Untreated Cells

Partially deoxygenated homozygous sickle cells treated with PAP at 3–6 mM exhibited a 7- to 16-fold increase in filterability compared to untreated cells [1].

Erythrocyte deformability Sickle cell Filterability assay

Enantioselective Amidase Substrate for (R)-2-Amino-3-phenylpropanoic Acid Production

The amidase from Kluyvera cryocrescens catalyzes the hydrolysis of 3-phenyl-2-(2-phenylacetamido)propanoic acid with high enantioselectivity (>99% ee reported for analogous substrates), yielding (R)-2-amino-3-phenylpropanoic acid [1]. This contrasts with N-acetyl-DL-phenylalanine, which is hydrolyzed by aminoacylases with lower enantiomeric discrimination.

Chiral resolution Amidase Enantioselectivity

Optimal Research Scenarios and Industrial Applications for 3-Phenyl-2-(2-phenylacetamido)propanoic Acid Based on Evidence


Lead Identification for Antisickling Therapeutics

Researchers screening for agents that inhibit deoxy-Hb S polymerization can utilize 3-phenyl-2-(2-phenylacetamido)propanoic acid as a reference compound, given its demonstrated ability to increase Hb S solubility (CS/COS = 1.21 at 20 mM) and improve sickle cell filterability (7-16 fold) [1]. Its superior intracellular accumulation (ratio 2.2) further supports its use as a positive control in erythrocyte uptake assays.

Enzymatic Production of Enantiopure (R)-2-Amino-3-phenylpropanoic Acid

The DL-racemic mixture serves as an ideal substrate for amidase-catalyzed kinetic resolution, yielding (R)-2-amino-3-phenylpropanoic acid with high enantiomeric purity. This approach offers a greener alternative to chemical resolution and is compatible with scale-up in recombinant Bacillus subtilis expression systems [2].

Analytical Reference Standard for HPLC and MS Quantification

With a minimum purity specification of 95% (as supplied by vendors like AKSci), the compound can be employed as a quantitative standard for LC-MS/MS methods aimed at detecting N-phenylacetyl amino acid metabolites in biological matrices .

Substrate for Studying Amidase Substrate Specificity

The compound is a valuable tool for probing the active-site preferences of penicillin G acylase and related amidases, enabling structure-activity relationship studies that compare phenylacetyl vs. acetyl or other N-acyl groups [2].

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